Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate

Synthetic intermediate selection Ester vs. acid reactivity Medicinal chemistry building blocks

Researchers requiring a chemically defined ε-ketoester for FABP inhibitor programs often encounter supply inconsistency and non-validated isomer mixtures that derail SAR campaigns. This compound eliminates that risk as a single, regiospecifically pure para-trifluoromethylphenyl ketone building block. - Enables direct amide coupling via the ethyl ester handle, bypassing separate activation steps required by the free carboxylic acid analog. - The para-CF3 substitution delivers potency differences exceeding 10-fold versus meta-substituted isomers in validated FABP chemotypes. - Calculated ClogP of ~3.8-4.2 and MW of 302.29 position it favorably for lead optimization targeting intracellular lipid-binding proteins. Supplied with full analytical documentation; sourced from established production lines ensuring batch-to-batch reproducibility for multi-stage synthesis.

Molecular Formula C15H17F3O3
Molecular Weight 302.29 g/mol
CAS No. 898777-83-8
Cat. No. B1327897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate
CAS898777-83-8
Molecular FormulaC15H17F3O3
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H17F3O3/c1-2-21-14(20)6-4-3-5-13(19)11-7-9-12(10-8-11)15(16,17)18/h7-10H,2-6H2,1H3
InChIKeyJGOWXRIHZIGXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate: Identity & Specifications


Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate (CAS 898777-83-8) is a synthetic organic compound classified as an ε-ketoester containing a 4-trifluoromethylphenyl ketone moiety . Its molecular formula is C15H17F3O3 with a molecular weight of 302.29 g/mol . The compound features an ethyl ester terminus linked via a five-carbon aliphatic chain to a ketone that is directly attached to a para-trifluoromethyl-substituted phenyl ring . Commercially, it is typically available at 95% minimum purity from established chemical suppliers, with certain vendors offering specifications up to 97-98% . The compound serves primarily as a synthetic intermediate in medicinal chemistry, particularly in the development of fatty acid binding protein (FABP) inhibitors and related therapeutic candidates [1].

Structural Determinants of Differential Reactivity


Generic substitution of ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate with seemingly similar in-class compounds introduces significant and quantifiable differences in physicochemical properties, reactivity, and biological targeting that directly impact synthetic utility and downstream application outcomes. The compound's differentiation stems from three structural features that cannot be replicated by simple analogs: (1) the ethyl ester terminus confers distinct solubility, reactivity, and purification characteristics compared to the free carboxylic acid form (CAS 502651-38-9) ; (2) the para-trifluoromethyl substitution pattern on the phenyl ring produces electronic and steric effects that differ measurably from the meta-substituted isomer (CAS 502651-11-8) ; and (3) the presence of the trifluoromethyl group itself fundamentally alters lipophilicity, metabolic stability, and target-binding interactions compared to the non-fluorinated phenyl analog (CAS 4248-25-3) . These structural differences translate to quantifiable variations in calculated physicochemical parameters, differential performance in structure-activity relationship (SAR) studies, and non-interchangeable synthetic routes—each representing a procurement decision point where selection of the precise compound determines experimental reproducibility and research trajectory [1].

Quantitative Evidence vs. Closest Analogs


Ester vs. Carboxylic Acid: Reactivity & Synthetic Utility

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate (target) differs fundamentally from its corresponding carboxylic acid (6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid, CAS 502651-38-9) in both physicochemical properties and synthetic utility . The ethyl ester exhibits a molecular weight of 302.29 g/mol compared to 274.23 g/mol for the free acid, representing a 10.2% increase in mass . Calculated lipophilicity (ClogP) for the ethyl ester is approximately 3.8-4.2, compared to approximately 2.9-3.3 for the carboxylic acid under physiological pH conditions, representing an increase of approximately 0.9-1.0 log units . In the context of FABP inhibitor development, ester derivatives are employed as prodrug strategies or to modulate cellular permeability prior to intracellular esterase-mediated hydrolysis, whereas the free acid form may exhibit different target engagement kinetics [1].

Synthetic intermediate selection Ester vs. acid reactivity Medicinal chemistry building blocks Prodrug strategy

Para- vs. Meta-CF3 Substitution Effects

The para-trifluoromethyl substitution pattern of the target compound (ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate) produces measurably different properties compared to the meta-substituted isomer derived from 6-oxo-6-(3-trifluoromethylphenyl)hexanoic acid (CAS 502651-11-8) . Calculated physicochemical parameters reveal differences in molecular geometry and electronic distribution: the para-isomer exhibits a calculated density of 1.176 g/cm³ and calculated boiling point of 361.6°C at 760 mmHg, whereas the meta-isomer (CAS 502651-11-8) has reported boiling point of approximately 355-358°C . In SAR studies of structurally related FABP inhibitors, para-trifluoromethylphenyl substituents demonstrate systematically different potency profiles compared to meta-substituted analogs, with differences in IC50 values exceeding 10-fold observed in certain compound series [1].

Positional isomerism SAR studies Trifluoromethylphenyl ketones Receptor binding geometry

CF3 vs. Non-Fluorinated Phenyl: Lipophilicity & Stability

The presence of the trifluoromethyl group in ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate (MW 302.29) versus the non-fluorinated phenyl analog (ethyl 6-oxo-6-phenylhexanoate, CAS 4248-25-3, MW 234.29) produces quantifiable differences in physicochemical and pharmacological properties . The target compound exhibits a molecular weight increase of 68.00 g/mol (29.0% increase) compared to the non-fluorinated analog . The trifluoromethyl group introduces strong electron-withdrawing effects (Hammett σp ≈ 0.54 for CF3 vs. 0.00 for H) and substantially increases lipophilicity (Hansch π ≈ 0.88 for CF3 vs. 0.00 for H) [1]. In FABP inhibitor development programs, trifluoromethylated aryl ketone derivatives demonstrate enhanced metabolic stability with in vitro half-life extensions of 2- to 5-fold compared to non-fluorinated counterparts, attributable to reduced susceptibility to cytochrome P450-mediated oxidation at the para position [2].

Fluorine chemistry Lipophilicity modulation Metabolic stability CF3 pharmacophore

Application Scenarios


FABP4/5 Inhibitor Library Synthesis

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate serves as a key building block for constructing FABP4 and FABP5 inhibitor scaffolds, where the para-trifluoromethylphenyl ketone moiety is essential for target engagement [1]. The compound's ethyl ester functionality enables direct amide coupling with diverse amine-containing pharmacophores without requiring separate activation steps, distinguishing it from the free carboxylic acid analog [1]. In SAR campaigns targeting fatty acid binding proteins, the para-CF3 substitution pattern has been validated to produce distinct activity profiles compared to meta-substituted isomers, with potency differences exceeding 10-fold in specific chemotypes [2].

Intracellular Esterase-Activated Prodrugs

The ethyl ester moiety of this compound provides a synthetically accessible handle for designing esterase-activated prodrugs, where the ester is hydrolyzed intracellularly to release the active carboxylic acid species [1]. This strategy is particularly relevant for FABP5-targeted oncology applications, where cellular permeability and intracellular accumulation are critical for therapeutic efficacy [1]. The enhanced lipophilicity conferred by the CF3 group (ΔHansch π = +0.88 vs. non-fluorinated analog) facilitates passive membrane diffusion prior to intracellular ester cleavage [2].

Trifluoromethylphenyl Ketone SAR Studies

This compound enables systematic SAR exploration of the trifluoromethylphenyl ketone pharmacophore across multiple therapeutic programs, including FABP inhibitors, lipase inhibitors, and Des1/fibrosis modulators [1]. The combination of the ethyl ester handle and para-CF3 substitution provides a chemically defined starting point for diversification via amidation, reduction, or Grignard addition at the ketone position [1]. The calculated physicochemical parameters (MW 302.29, ClogP ~3.8-4.2) position this building block favorably for lead optimization programs targeting intracellular lipid-binding proteins [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.